molecular formula C6H12Cl2N4O B13575073 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride

4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride

Cat. No.: B13575073
M. Wt: 227.09 g/mol
InChI Key: GZHJFKOYULMZJK-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-3-yl)morpholinedihydrochloride is a heterocyclic compound combining a morpholine ring with a 1,2,4-triazole moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structure allows for diverse functionalization, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C6H12Cl2N4O

Molecular Weight

227.09 g/mol

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride

InChI

InChI=1S/C6H10N4O.2ClH/c1-3-11-4-2-10(1)6-7-5-8-9-6;;/h5H,1-4H2,(H,7,8,9);2*1H

InChI Key

GZHJFKOYULMZJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NN2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride typically involves multi-step synthetic sequences starting from morpholine derivatives and triazole precursors. The key steps often include:

  • Formation of the morpholine core with appropriate substitution.
  • Introduction of the 1,2,4-triazole ring via cyclization or coupling reactions.
  • Conversion to the dihydrochloride salt form for stability and handling.

Method 1: Multi-Step Synthesis via Piperidine Intermediates and Hydrazine Reflux

A patented process (WO2021059220A1) describes a scalable and efficient route involving:

  • Reaction of a morpholine derivative with N-(tert-butoxycarbonyl)-4-piperidone in the presence of sodium cyanoborohydride and zinc chloride in methanol at ambient temperature to form a tert-butyl-protected intermediate.
  • Deprotection of the tert-butoxycarbonyl group using concentrated hydrochloric acid in ethyl acetate to yield the morpholine-piperidine dihydrochloride salt.
  • Reaction of this intermediate with dimethyl N-cyanodithioiminocarbonate and potassium carbonate in acetonitrile, followed by reflux with hydrazine monohydrate to form the triazole ring.
  • Purification by column chromatography and precipitation to isolate the final compound.

This method emphasizes the use of hydrochloride salts for stability and avoids free base intermediates, improving process efficiency and purity.

Key Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Time Yield/Notes
Reductive amination N-(tert-butoxycarbonyl)-4-piperidone, NaCNBH3, ZnCl2 Methanol 0 °C to reflux Ambient preferred Intermediate isolated by extraction
Deprotection Concentrated HCl Ethyl acetate Ambient Until completion Forms dihydrochloride salt
Cyclization to triazole Dimethyl N-cyanodithioiminocarbonate, K2CO3, hydrazine Acetonitrile Reflux Several hours Purified by chromatography

This route allows for high purity and scalability, with the intermediate (Z)-4-((2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholino)-N-cyanopiperidine-1-carbimidothioate isolated and characterized for the first time.

Method 2: Microwave-Assisted Synthesis

A recent study (2023) explored microwave irradiation to enhance synthesis efficiency:

  • Starting reagents were subjected to microwave radiation at 600 watts for 30 minutes.
  • The reaction was monitored by gas chromatography, showing that shorter irradiation times (5–15 minutes) yielded little product, while 30 minutes gave a significant yield of 97%.
  • This method is suitable for industrial-scale production due to reduced reaction time and high yield.

Microwave Synthesis Parameters:

Parameter Value
Microwave Power 600 watts
Reaction Time 30 minutes
Yield 97%
Analytical Methods Gas chromatography, IR

This approach offers a rapid and efficient alternative to conventional heating, reducing energy consumption and reaction times.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield (%)
Multi-step Piperidine Route NaCNBH3, ZnCl2, HCl, hydrazine, acetonitrile, ethyl acetate High purity, scalable, well-characterized intermediates Multi-step, longer reaction times Not explicitly stated; high purity
Microwave-Assisted Synthesis Microwave (600 W), 30 min irradiation Rapid, high yield, energy efficient Requires microwave equipment 97
One-Pot Mannich Reaction Amines, formaldehyde, triazole derivatives Simple setup, one-pot, good for analogues Not specific for dihydrochloride salt Variable; good for analogues

Chemical Reactions Analysis

4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among triazole-morpholine derivatives lie in substituents on the triazole ring, morpholine group, and appended aromatic systems. These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Table 1: Structural Comparison of Selected Triazole-Morpholine Derivatives
Compound Name/ID Substituents on Triazole/Morpholine Key Functional Groups Molecular Weight (g/mol) Application/Notes Reference
4-(4H-1,2,4-Triazol-3-yl)morpholine None (parent structure) Morpholine, 1,2,4-triazole ~191.6 (base) Pharmaceutical intermediate
Aprepitant (R,R,R-isomer) Fluorophenyl, trifluoromethyl Chiral morpholine, triazolone ~534.5 Anti-emetic drug
4-((5-Decylthio-4-Me-Triazol)methyl)morpholine Decylthio, methyl Sulfur-linked alkyl chain ~423.6 Topical ointment (spectrophotometric validation)
SR19855 Methoxyphenyl, pyrimidinylthio Thioacetamide, electron-withdrawing ~464.5 Metalloproteinase inhibitor
ST derivatives (OLED compounds) -CF3, -Me, -tBu, -OMe Electron-donating/withdrawing groups ~600–700 Electron-transport materials

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability :

    • Aprepitant’s trifluoromethyl and fluorophenyl groups enhance blood-brain barrier penetration, critical for its anti-emetic action .
    • The decylthio group in ’s compound increases lipophilicity, favoring topical absorption in ointments .
    • Electron-withdrawing groups (e.g., -CF3 in OLED compounds) reduce electron density, altering binding affinity in pharmaceutical contexts .
  • Synthesis and Yield :

    • SR19855 achieved a 42% yield in its final step, suggesting efficient synthesis compared to low-yield analogs (10–25%) in .
    • Silica gel chromatography with MeOH/DCM gradients is common for purification, as seen in SR19855 and other triazole derivatives .
  • Stability and Solubility :

    • Dihydrochloride salts (e.g., the target compound) improve aqueous solubility versus neutral analogs .
    • Chlorophenyl substituents in ’s derivatives may enhance metabolic stability but reduce solubility .

Key Research Findings and Challenges

  • Stereochemical Complexity : Diastereomers (e.g., R,R,R vs. S,R configurations in Aprepitant) require rigorous analytical methods to ensure purity and activity .
  • Synthetic Limitations : Low yields in ’s compounds (10–25%) highlight challenges in scaling triazole-morpholine syntheses .
  • Analytical Validation : Spectrophotometric methods () are cost-effective for quantifying triazole derivatives in formulations, but HPLC may be needed for complex mixtures .

Biological Activity

The compound 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and research findings.

1. Overview of Triazole Compounds

Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological properties. They exhibit a wide range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The structure-activity relationship (SAR) of triazole derivatives is crucial for understanding their biological mechanisms and optimizing their therapeutic potential .

Molecular Structure

  • Molecular Formula: C8H12Cl2N4O
  • Molar Mass: 239.11 g/mol
  • SMILES Notation: N1C(=N)N=C(N1)C2CNCCO2.Cl.Cl

3.2 Anti-inflammatory Activity

Triazole derivatives have been shown to modulate inflammatory responses by influencing cytokine release. For example, compounds similar to 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride were evaluated for their effects on TNF-α and IL-6 levels in peripheral blood mononuclear cells (PBMCs), demonstrating low toxicity and significant anti-inflammatory potential .

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15080
IL-612050

3.3 Anticancer Activity

The potential anticancer properties of triazole compounds have been explored extensively. Studies indicate that certain triazole derivatives inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific activity of 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride in cancer models remains to be elucidated.

Case Study: Synthesis and Evaluation of Triazole Derivatives

A recent study synthesized several triazole derivatives and evaluated their biological activities in vitro. Among these derivatives, some exhibited promising anti-inflammatory and antimicrobial effects comparable to established drugs like ibuprofen .

Key Findings:

  • Compounds with specific substituents showed enhanced activity against bacterial strains.
  • Anti-inflammatory assays demonstrated reduced levels of pro-inflammatory cytokines.

5. Conclusion

The compound 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride shows promise as a biologically active agent within the triazole class. While existing literature highlights the potential for antimicrobial and anti-inflammatory activities, further research is necessary to fully characterize its pharmacological profile and therapeutic applications.

Q & A

Q. What are the most reliable synthesis protocols for 4-(4H-1,2,4-triazol-3-yl)morpholinedihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between triazole precursors and morpholine derivatives under acidic or reflux conditions. For example:

  • Stepwise approach : React 4-amino-triazole derivatives with substituted aldehydes in ethanol under glacial acetic acid catalysis, followed by reflux (4–6 hours) and solvent evaporation .
  • Yield optimization : Adjust molar ratios (e.g., 1:1.2 for triazole:aldehyde) and use inert atmospheres to minimize side reactions. Purification via recrystallization or column chromatography improves purity .
Reaction Parameter Optimal Condition Yield Range
SolventAbsolute ethanol70–85%
CatalystGlacial acetic acid-
TemperatureReflux (~78°C)-
Time4–6 hours-

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .
    • FT-IR : Peaks at 3100–3200 cm1^{-1} (N-H stretch) and 1600–1650 cm1^{-1} (C=N triazole) confirm functional groups .

Q. What methods are recommended for assessing purity and stability during storage?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) and UV detection at 254 nm. Purity >98% is acceptable for biological assays .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (typically >200°C for triazole derivatives) to assess thermal stability .
  • Storage : Store at –20°C in desiccators to prevent hygroscopic degradation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) .
  • Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated using dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Validate assays : Replicate studies under standardized conditions (e.g., identical cell lines, incubation times). For example, discrepancies in MICs may arise from differences in bacterial strains or culture media .
  • Structure-activity validation : Compare bioactivity across derivatives (e.g., substituent effects on triazole rings) to identify key pharmacophores .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungals). Focus on hydrogen bonds between triazole N-atoms and active-site residues .
  • Free-Wilson analysis : Quantify substituent contributions to activity. For example, electron-withdrawing groups on the triazole ring enhance antimicrobial potency .

Q. How can researchers study its interactions with biological macromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) to proteins like serum albumin or enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. What strategies ensure stability in physiological or extreme conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. Triazole derivatives are typically stable at pH 4–8 .
  • Photostability : Expose to UV light (λ = 254 nm) and assess decomposition products using LC-MS .

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